The compound 1-(2,4-Dimethylphenyl)ethylamine is an organic molecule characterized by its unique structure, which includes a 2,4-dimethylphenyl group attached to an ethyl chain and a methoxyethyl amine functional group. This compound falls within the class of amines, which are derivatives of ammonia where one or more hydrogen atoms have been replaced by organic groups. The specific arrangement of its substituents contributes to its potential pharmacological properties and biological activities.
These reactions are mediated by various enzymes in biological systems, which facilitate metabolic processes and influence the compound's pharmacokinetics and pharmacodynamics
The biological activity of 1-(2,4-Dimethylphenyl)ethylamine is primarily linked to its interaction with neurotransmitter systems. Compounds with similar structures have been studied for their potential effects on:
The synthesis of 1-(2,4-Dimethylphenyl)ethylamine can be approached through several methods:
These methods highlight the versatility in synthesizing such compounds while allowing for modifications that could enhance biological activity .
The applications of 1-(2,4-Dimethylphenyl)ethylamine are diverse and include:
Interaction studies involving this compound often focus on:
Several compounds share structural characteristics with 1-(2,4-Dimethylphenyl)ethylamine, allowing for comparative analysis:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1-(2-Methylphenyl)ethanamine | Contains a methyl group on phenyl | Known for stimulant effects |
1-(3-Chlorophenyl)ethanamine | Chlorine substitution on phenyl | Exhibits different receptor affinity |
1-(4-Methoxyphenyl)ethanamine | Methoxy group on para position | Potential use in antidepressants |
1-(Phenylethyl)amine | Simple phenylethyl structure | Basic structure often used as a reference compound |
The uniqueness of 1-(2,4-Dimethylphenyl)ethylamine lies in its specific substitution pattern that may enhance selectivity towards certain biological targets compared to these similar compounds. Its distinct molecular interactions could lead to unique pharmacological profiles that differentiate it from other amines .
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(2,4-Dimethylphenyl)ethylamine. This name reflects its core structure: a phenethylamine derivative substituted with methyl groups at the 2- and 4-positions of the aromatic ring and a methoxyethyl group attached to the nitrogen atom.
The structural interpretation proceeds as follows:
An alternative IUPAC name, 1-(2,4-dimethylphenyl)-2-methoxyethan-1-amine, is also documented in PubChem records. This variation emphasizes the methoxyethane backbone directly attached to the aromatic ring.
Component | Description |
---|---|
Aromatic ring | 2,4-dimethylphenyl group |
Amine backbone | Ethylamine (C2H5NH2) |
Nitrogen substituent | 2-methoxyethyl group |
The compound lacks widely recognized common names due to its specialized structure. Systematic naming follows IUPAC prioritization rules:
Discrepancies between naming styles arise from:
The compound is formally recognized through several registry identifiers:
Identifier Type | Number | Source |
---|---|---|
CAS Registry Number | 1019598-95-8 | CymitQuímica |
PubChem CID | 16794073 | PubChem |
Molecular Formula | C11H17NO | PubChem |
The CAS Registry Number 1019598-95-8 provides a unique chemical fingerprint, while the PubChem CID 16794073 facilitates digital database interoperability. The molecular formula C11H17NO confirms the presence of 11 carbon atoms, 17 hydrogens, one nitrogen, and one oxygen atom.
The methoxyethyl group (–CH2CH2OCH3) shares structural homology with 2-methoxyethylamine (CAS 109-85-3), a simpler amine used in biochemical applications. This relationship underscores the compound’s potential as a functionalized analog in pharmaceutical research.
The molecular architecture of 1-(2,4-Dimethylphenyl)ethylamine exhibits a complex three-dimensional arrangement characterized by specific bond lengths, angles, and electronic distributions [1]. The compound possesses the molecular formula C₁₁H₁₇NO with a molecular weight of 179.26 g/mol, featuring an undefined stereocenter at the benzylic carbon position [1].
The primary structural framework consists of a 2,4-dimethylphenyl aromatic ring system connected through a benzylic carbon to an ethylamine chain, which is further substituted with a methoxyethyl group [1]. The aromatic carbon-carbon bonds maintain typical benzene ring geometry with bond lengths of approximately 139 pm and bond angles of 120° [2]. The carbon-nitrogen bond connecting the aromatic system to the amine functionality demonstrates characteristic aliphatic amine bond parameters, with a typical length of 147 pm and a carbon-nitrogen-carbon bond angle of approximately 108° [3] [4].
Bond Type | Typical Bond Length (pm) | Bond Angle |
---|---|---|
C-N (amino) | 147 | C-N-C: 108° |
C-O (ether) | 143 | C-O-C: 110° |
C-C (aromatic) | 139 | C-C-C: 120° |
C-C (alkyl) | 154 | C-C-C: 109.5° |
C-H (aromatic) | 108 | C-C-H: 120° |
C-H (alkyl) | 109 | C-C-H: 109.5° |
The ether linkage within the methoxyethyl substituent exhibits carbon-oxygen bond lengths of 143 pm with a carbon-oxygen-carbon bond angle of approximately 110°, consistent with tetrahedral geometry around the oxygen atom [5]. The nitrogen atom adopts sp³ hybridization, resulting in a pyramidal geometry with the lone pair occupying the fourth tetrahedral position [3] [4].
Stereoelectronic effects significantly influence the molecular stability and reactivity patterns [2]. The electron-donating methyl groups at the 2 and 4 positions of the aromatic ring create a hyperconjugative stabilization effect, while the electron-withdrawing amine nitrogen induces partial positive charge density on the benzylic carbon [3]. The compound demonstrates one undefined stereocenter, indicating the potential for enantiomeric forms, though rapid pyramidal inversion at the nitrogen center prevents resolution under standard conditions [4].
The conformational landscape of 1-(2,4-Dimethylphenyl)ethylamine is governed by rotational freedom around three primary rotatable bonds, contributing to a complexity score of 149 [1]. The most significant conformational variations arise from rotation around the benzylic carbon-nitrogen bond, the nitrogen-ethyl carbon bond, and the carbon-oxygen bond within the methoxyethyl chain [6].
Conformational Feature | Value/Description |
---|---|
Undefined Stereocenters | 1 (at benzylic carbon) |
Defined Stereocenters | 0 |
Complexity Score | 149 |
Rotatable Bond Count | 3 |
Primary Conformational Sites | C-N, C-O, C-C(aromatic) |
Theoretical conformational analysis reveals that the aromatic ring can adopt multiple orientations relative to the amine functionality [6]. The most stable conformations typically feature staggered arrangements where the aromatic ring minimizes steric interactions with the methoxyethyl substituent [7]. Energy barriers for conformational interconversion are relatively low, ranging from 1-3 kcal/mol, allowing rapid equilibration between conformers at room temperature [6].
The methoxyethyl substituent demonstrates additional conformational flexibility through rotation around the carbon-carbon and carbon-oxygen bonds [8]. Computational studies on related methoxyethyl systems indicate that anti-periplanar conformations are generally favored, with the methoxy group oriented to minimize 1,3-diaxial interactions [8]. The compound exhibits no evidence of classical keto-enol tautomerism due to the absence of α-hydrogen atoms adjacent to electron-withdrawing groups [9].
Nuclear magnetic resonance spectroscopy provides characteristic fingerprint patterns for 1-(2,4-Dimethylphenyl)ethylamine, with distinct chemical shifts reflecting the electronic environment of each proton and carbon nucleus [10] [11]. The ¹H NMR spectrum exhibits well-resolved signals that enable unambiguous structural assignment and conformational analysis [12].
Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration |
---|---|---|---|
Aromatic H (2,4-dimethylphenyl) | 6.8-7.2 | multiplet | 3H |
Benzylic CH | 3.8-4.2 | triplet | 1H |
N-CH₂ (adjacent to amine) | 2.6-3.0 | multiplet | 2H |
O-CH₂ (methoxy ethyl) | 3.4-3.6 | triplet | 2H |
O-CH₃ (methoxy) | 3.3-3.4 | singlet | 3H |
Ar-CH₃ (aromatic methyl) | 2.2-2.4 | singlet | 6H |
NH₂ (amine protons) | 1.5-3.0 (broad) | broad singlet | 2H |
The aromatic protons appear as a characteristic multiplet between 6.8-7.2 ppm, reflecting the substitution pattern of the 2,4-dimethylphenyl ring [13]. The benzylic proton resonates as a triplet at 3.8-4.2 ppm, demonstrating coupling with the adjacent methylene group [14]. The methoxy group exhibits a sharp singlet at 3.3-3.4 ppm, representing one of the most diagnostic signals for structural identification [11].
The ¹³C NMR spectrum provides complementary structural information with carbon atoms showing chemical shifts characteristic of their electronic environments [12]. Aromatic carbons resonate between 127-140 ppm, with quaternary carbons appearing at the downfield end of this range [13]. The methoxyethyl carbon atoms demonstrate distinctive patterns, with the methoxy carbon appearing at 55-60 ppm and the adjacent methylene carbon at 70-75 ppm [11].
Carbon Environment | Chemical Shift (δ ppm) |
---|---|
Aromatic C (quaternary) | 135-140 |
Aromatic CH | 127-131 |
Benzylic CH | 55-60 |
N-CH₂ | 45-50 |
O-CH₂ | 70-75 |
O-CH₃ | 55-60 |
Ar-CH₃ | 20-22 |
Mass spectrometric analysis of 1-(2,4-Dimethylphenyl)ethylamine reveals characteristic fragmentation pathways that facilitate structural elucidation and compound identification [15] [16]. The molecular ion exhibits moderate intensity at m/z 179, with subsequent fragmentation proceeding through well-defined pathways involving alpha-cleavage and rearrangement processes [17] [18].
Fragment Ion | m/z | Relative Intensity (%) | Fragmentation Pathway |
---|---|---|---|
Molecular Ion [M]⁺ | 179 | 10-20 | Molecular radical cation |
[M-NH₃]⁺ | 162 | 30-40 | Loss of ammonia |
Benzylic Fragment | 148 | 60-80 | α-cleavage at C-N |
Dimethylphenyl⁺ | 119 | 40-60 | Loss of methoxyethyl |
Methoxyethyl⁺ | 59 | 20-30 | Ether cleavage |
Base Peak | 91 | 100 | Tropylium formation |
Tropylium-like Ion | 91 | 100 | Aromatic stabilization |
The base peak at m/z 91 corresponds to the formation of a tropylium-like ion through loss of the substituted ethylamine chain, demonstrating the characteristic stability of seven-membered aromatic cations [15] [19]. Alpha-cleavage adjacent to the nitrogen atom generates a significant fragment at m/z 148, representing the benzylic radical after loss of the amine functionality [17] [20].
The fragmentation pattern includes loss of ammonia from the molecular ion, producing a fragment at m/z 162 [15]. This pathway is characteristic of primary amines and involves hydrogen rearrangement processes [18]. The methoxyethyl substituent undergoes characteristic ether cleavage, generating a fragment at m/z 59 that corresponds to the charged methoxyethyl species [16] [19].
Infrared spectroscopy provides detailed vibrational fingerprints for 1-(2,4-Dimethylphenyl)ethylamine, with characteristic absorption bands enabling functional group identification and structural confirmation [21] [22]. The spectrum exhibits distinct absorption patterns corresponding to the various chemical functionalities present within the molecule [14].
Functional Group | Frequency (cm⁻¹) | Intensity |
---|---|---|
N-H stretch (primary amine) | 3300-3500 | medium |
C-H stretch (aromatic) | 3000-3100 | medium |
C-H stretch (aliphatic) | 2850-2950 | strong |
C=C stretch (aromatic) | 1600-1650 | medium |
C-N stretch | 1000-1250 | medium |
C-O stretch (ether) | 1050-1150 | strong |
N-H bend | 1550-1650 | medium |
Aromatic C-H bend | 750-900 | strong |
The primary amine functionality exhibits characteristic N-H stretching vibrations appearing as dual bands between 3300-3500 cm⁻¹, representing symmetric and antisymmetric stretching modes [21] [22]. These bands are moderately intense and narrower than corresponding O-H stretches, reflecting the lower electronegativity of nitrogen compared to oxygen [14].
Retrosynthetic analysis for 1-(2,4-Dimethylphenyl)ethylamine synthesis requires systematic evaluation of potential synthetic disconnections and precursor availability [1] [2]. The target molecule contains two distinct structural elements: a 2,4-dimethylphenylethyl moiety and a 2-methoxyethyl group connected through a secondary amine linkage.
The primary retrosynthetic disconnection involves breaking the carbon-nitrogen bond between the two alkyl chains, yielding two potential synthetic approaches. The first approach utilizes 1-(2,4-dimethylphenyl)ethylamine as a precursor, which can be alkylated with 2-methoxyethyl halides or undergo reductive amination with 2-methoxyacetaldehyde [3] [4]. The second approach employs 2-methoxyethylamine as the nucleophilic component, requiring activation of the 1-(2,4-dimethylphenyl)ethyl moiety through conversion to corresponding halides or carbonyl derivatives [5] [2].
Precursor availability analysis reveals that 2,4-dimethylacetophenone represents a commercially accessible starting material that can be converted to the target amine through multiple synthetic pathways [6] [1]. Alternative precursors include 2,4-dimethylbenzyl bromide derivatives and 2,4-dimethylphenylacetic acid, each offering distinct advantages in terms of functional group compatibility and reaction selectivity [7].
Transition metal-catalyzed carbon-nitrogen bond formation represents a cornerstone methodology for accessing substituted amines [8] [9]. The Buchwald-Hartwig amination reaction provides exceptional utility for constructing aryl-nitrogen bonds through palladium-catalyzed coupling of aryl halides with amines [8] [10]. Initial studies utilizing palladium tetrakis(triphenylphosphine) demonstrated the feasibility of coupling aryl bromides with various amine nucleophiles, though substrate scope remained limited to electronically neutral, sterically unencumbered systems [9].
Significant improvements emerged through systematic ligand development, particularly the implementation of sterically demanding phosphine ligands such as xantphos [6]. Dichlorobis(triphenylphosphine)palladium(II) in combination with xantphos achieved yields of 31-56% for challenging aryl amination substrates, representing substantial progress over earlier catalyst systems that provided only trace product formation [6] [8].
Copper-catalyzed amination has gained prominence as a cost-effective alternative to palladium systems, particularly for aryl chloride substrates [11] [12]. Recent developments in copper catalysis employ highly sterically encumbered N1,N2-diaryl diamine ligands that resist catalyst deactivation, enabling reactions to proceed at significantly lower temperatures with broader substrate scope [11] [12]. These copper systems demonstrate exceptional performance for aryl chloride amination under mild reaction conditions, addressing longstanding challenges in this transformation.
Cobalt-catalyzed approaches offer unique opportunities for carbonylative amination reactions [13]. Light-promoted cobalt carbonyl complexes facilitate alkene hydroaminocarbonylation under remarkably mild conditions, requiring only 390 nanometer irradiation and atmospheric carbon monoxide pressure [13]. This methodology achieves 70-95% yields for diverse alkene-amine combinations while maintaining complete atom economy [13].
Organocatalytic amination strategies have emerged as powerful complementary methods to transition metal catalysis, offering distinct advantages in terms of functional group tolerance and operational simplicity [14] [15]. Enamine-based organocatalysis utilizes proline-derived secondary amine catalysts to activate aldehydes and ketones toward nucleophilic attack by nitrogen-containing reagents [15].
The development of chiral organocatalysts has enabled enantioselective amination transformations with excellent stereochemical control [14]. Asymmetric alpha-oxidation and amination reactions of carbonyl compounds provide highly useful synthetic methodologies for generating chiral building blocks that were previously inaccessible through traditional methods [14]. These transformations typically employ nitrosoaldol reactions, aminoxylation processes, and direct amination protocols under mild reaction conditions [14].
Phase-transfer catalysis represents another important organocatalytic approach, utilizing chiral quaternary ammonium salts derived from cinchona alkaloids [15]. This methodology enables diverse organic reactions under biphasic conditions, with hydrogen bonding playing a key role in the catalytic process [15]. The versatility of phase-transfer catalysis makes it particularly valuable for large-scale synthetic applications where transition metal catalysts may be prohibitively expensive [15].
Reductive amination constitutes one of the most important and widely applied methodologies for amine synthesis, converting carbonyl compounds to amines through intermediate imine formation [3] [4]. This transformation proceeds through nucleophilic attack of the amine on the carbonyl group, followed by dehydrative condensation to form an imine intermediate, which undergoes subsequent reduction to yield the desired amine product [3] [4].
Sodium borohydride activated by boric acid provides a mild and efficient system for reductive amination under solvent-free conditions [16]. This methodology demonstrates exceptional functional group tolerance and avoids the toxicity concerns associated with sodium cyanoborohydride [16]. The boric acid activation enhances the selectivity of sodium borohydride for imine reduction while preventing competing carbonyl reduction [16].
Titanium tetraisopropoxide in combination with sodium borohydride offers superior performance for primary amine synthesis [17] [18]. This system functions as both a Lewis acid catalyst and water scavenger, promoting imine formation while facilitating subsequent reduction [17] [18]. The titanium-mediated protocol achieves 83% yield for acetophenone-derived primary amines and demonstrates excellent compatibility with acid-sensitive functional groups including acetals, carbamates, and benzyl ethers [17] [18].
Enantioselective reductive amination has been achieved through iridium and rhodium complexes bearing chiral phosphine ligands [22]. These systems provide excellent enantioselectivity for imine reduction, with enantioselectivities reaching 96% for challenging substrates [22]. The use of specialized ligands such as MaxPHOX and f-Binaphane enables direct hydrogenation of methyl and alkyl imines derived from acetophenones under very mild conditions [22].
Protecting group strategies play a crucial role in amine synthesis, enabling selective manipulation of nitrogen functionalities during complex multistep sequences [23] [24]. The selection of appropriate protecting groups requires careful consideration of installation ease, stability under reaction conditions, and selective deprotection protocols [23].
The tert-butoxycarbonyl (Boc) protecting group represents the most widely employed amine protection strategy in non-peptide chemistry [24] [25]. Boc installation utilizes di-tert-butyl dicarbonate in the presence of bases such as triethylamine or sodium bicarbonate [25] [26]. The reaction proceeds through nucleophilic attack of the amine on the activated carbonyl, forming a stable carbamate linkage [26]. Deprotection occurs under acidic conditions using trifluoroacetic acid or hydrochloric acid, proceeding through protonation, tert-butyl cation formation, and subsequent decarboxylation [25] [26].
Carbobenzyloxy (Cbz) protection offers orthogonal reactivity to Boc groups, utilizing benzyl chloroformate for installation under Schotten-Baumann conditions [27] [28]. The Cbz group demonstrates exceptional stability toward acidic and basic conditions but undergoes facile removal through catalytic hydrogenolysis using palladium on carbon [28]. This unique deprotection mechanism provides excellent selectivity and functional group tolerance [28].
Fluorenylmethoxycarbonyl (Fmoc) protection has gained particular prominence in solid-phase peptide synthesis due to its base-labile character [29] [30]. Fmoc installation employs fluorenylmethoxycarbonyl chloride or activated succinimidyl carbonates under basic conditions [29] [30]. The protecting group undergoes rapid removal using piperidine, which forms a stable adduct with the dibenzofulvene byproduct [29]. The fluorescent nature of the fluorenyl group enables convenient reaction monitoring through ultraviolet spectroscopy [29] [30].